
5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a unique chemical compound with a molecular weight of 209.24 g/mol . This compound features a pyrazole ring substituted with a hydroxy-methylazetidinyl group and a carbaldehyde group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The hydroxy and methyl groups are introduced through substitution reactions using suitable reagents.
Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Assembly: The final compound is assembled by linking the azetidine and pyrazole rings through appropriate synthetic steps, often involving condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbaldehyde group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and thereby influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylazetidin-3-ol: A related compound with a similar azetidine ring structure.
5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde: Another compound with a similar azetidine ring but different substituents.
Uniqueness
5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
5-(3-hydroxy-3-methylazetidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15N3O2/c1-7-8(4-14)9(12(3)11-7)13-5-10(2,15)6-13/h4,15H,5-6H2,1-3H3 |
Clé InChI |
ZLJIYHINJBCFCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C=O)N2CC(C2)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


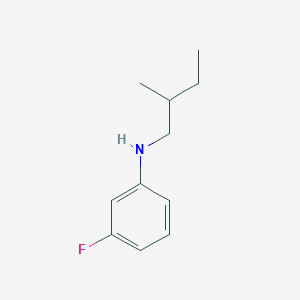
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)



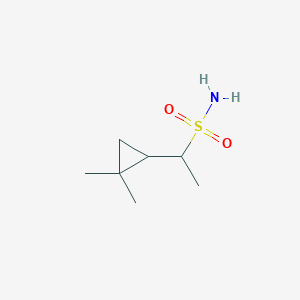
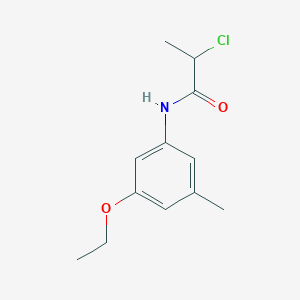


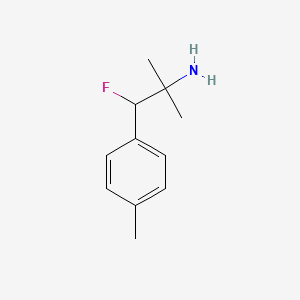

![2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
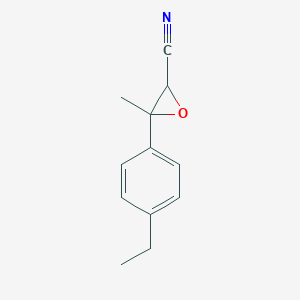
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)
